3-Amino-N-(2-methoxyphenyl)propanamide
Description
Contextualization of the Propanamide Scaffold in Medicinal Chemistry Research
In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule, which serves as a framework for attaching various functional groups. nih.gov The propanamide scaffold, derived from propanoic acid, is a recurring structural feature in a multitude of compounds investigated for therapeutic potential. ontosight.aiwikipedia.org The versatility of this scaffold allows for systematic modifications, enabling chemists to explore how different substituents influence a compound's biological activity. nih.gov
Research has shown that compounds incorporating the propanamide framework are explored for a range of potential pharmacological effects, including roles in inflammation, cancer, and neurological disorders. ontosight.ai For instance, propanamide-sulfonamide conjugates have been studied as potential dual inhibitors of enzymes like urease and cyclooxygenase-2, the latter being a key target for anti-inflammatory drugs. nih.gov The strategic use of the propanamide core allows for the synthesis of large libraries of compounds for screening against various biological targets. nih.gov
Significance of Amide and Aminopropanamide Motifs in Bioactive Compounds
The amide functional group (–C(=O)N–) is one of the most prevalent linkages found in biologically active molecules and is a cornerstone of peptide and protein chemistry. nih.govresearchgate.netnih.gov Its significance is largely due to its high stability and its capacity to act as both a hydrogen bond donor and acceptor, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov The amide bond is a key component in numerous clinically approved drugs. nih.govresearchgate.net
The aminopropanamide motif, which characterizes 3-Amino-N-(2-methoxyphenyl)propanamide, combines the stable amide linkage with a flexible three-carbon chain and an amino group. This combination of features is of interest in drug design. ontosight.ai Derivatives of 3-aminopropanehydrazide, a related structure, have been synthesized and evaluated for antioxidant and anticancer activities, highlighting the potential biological relevance of the aminopropanamide core. nih.gov The presence of both an amide and an amine group offers multiple points for interaction with biological macromolecules.
Historical Overview of Related N-Substituted Propanamide Investigations
The exploration of N-substituted propanamides, where different groups are attached to the nitrogen atom of the amide, has been a fruitful area of research for decades. Scientists have systematically synthesized and evaluated series of these compounds to establish structure-activity relationships (SAR). nih.govnih.gov
Notable research includes the development of N-substituted indole-3-propanamide derivatives, which were investigated for their antioxidant properties as inhibitors of superoxide (B77818) anion and lipid peroxidation. nih.govresearchgate.net In a different therapeutic area, a patent describes novel 3-(N,N-disubstituted amino) propanamide derivatives designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which could have applications in treating cardiovascular diseases. google.com Furthermore, other N-substituted propanamide analogues have been synthesized as potential enzyme inhibitors for neurodegenerative diseases. researchgate.net These examples demonstrate a consistent history of modifying the N-substituent of the propanamide core to target a wide array of biological processes.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAGPMDMNPHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-Amino-N-(2-methoxyphenyl)propanamide and its Derivatives
The construction of the this compound scaffold generally relies on multi-step organic synthesis, primarily involving the formation of an amide bond between a β-amino acid derivative and 2-methoxyaniline.
Multi-step Organic Synthesis Approaches
The synthesis of N-aryl β-amino amides like this compound typically follows a convergent multi-step approach. A common strategy involves the preparation of a protected β-alanine derivative, which is then coupled with 2-methoxyaniline, followed by a deprotection step.
One plausible synthetic pathway begins with the protection of the amino group of β-alanine, for instance, with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-β-alanine can then be activated to facilitate amide bond formation. This activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents. The activated N-Boc-β-alanine is subsequently reacted with 2-methoxyaniline (o-anisidine) to form the protected intermediate, N-(2-methoxyphenyl)-3-(tert-butoxycarbonylamino)propanamide. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired this compound google.comchemicalbook.comgoogle.com.
An alternative approach could involve the reaction of 2-methoxyaniline with an acrylic acid derivative. For instance, the Michael addition of 2-methoxyaniline to acryloyl chloride could potentially form the desired amide bond, though this might be complicated by side reactions nih.govresearchgate.net.
A general representation of a multi-step synthesis is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | β-Alanine | (Boc)₂O, Base | N-Boc-β-alanine |
| 2 | N-Boc-β-alanine | Activating agent (e.g., SOCl₂, EDC/HOBt) | Activated N-Boc-β-alanine |
| 3 | Activated N-Boc-β-alanine, 2-Methoxyaniline | Base (e.g., Triethylamine) | N-(2-methoxyphenyl)-3-(tert-butoxycarbonylamino)propanamide |
| 4 | N-(2-methoxyphenyl)-3-(tert-butoxycarbonylamino)propanamide | Acid (e.g., TFA, HCl) | This compound |
This table represents a generalized synthetic scheme. Specific reaction conditions may vary.
Role of Condensation and Amidation Reactions
Condensation and amidation reactions are the cornerstone for the synthesis of this compound. The formation of the amide linkage between the carboxylic acid of the β-alanine backbone and the amino group of 2-methoxyaniline is the key transformation.
Direct amidation between a carboxylic acid and an amine is often challenging and requires harsh conditions. Therefore, the carboxylic acid is typically activated. Common methods for activating the carboxylic acid group of N-protected β-alanine include:
Conversion to Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride, which readily reacts with the amine.
Use of Coupling Reagents: Employing peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to facilitate the amide bond formation under milder conditions.
The choice of the amidation method depends on the specific substrate and the desired reaction conditions, aiming for high yield and purity of the final product.
Application of Advanced Reagents and Catalysts (e.g., Cs₂CO₃-mediated synthesis, Copper-catalyzed N-arylation)
Modern synthetic methodologies often employ advanced reagents and catalysts to improve efficiency, selectivity, and sustainability.
Copper-catalyzed N-arylation: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These methods are particularly useful for the synthesis of N-aryl amides. In a potential synthetic route to this compound, a copper catalyst could be employed to couple 3-aminopropanamide (B1594134) with a suitable 2-methoxyphenyl halide or boronic acid derivative. This approach would form the N-aryl bond directly. While specific examples for the target molecule are not detailed in the provided search results, the general applicability of copper-catalyzed N-arylation of amides is well-established google.comgoogle.comresearchgate.netbohrium.comnih.gov.
| Catalyst/Reagent | Reaction Type | Potential Application in Synthesis |
| Cs₂CO₃ | Base-mediated condensation/alkylation | Promotion of the amidation reaction between a β-alanine derivative and 2-methoxyaniline. |
| **Copper Catalysts (e.g., CuI, Cu(OAc)₂) ** | N-arylation (Ullmann, Buchwald-Hartwig type) | Coupling of 3-aminopropanamide with a 2-methoxyphenyl electrophile. |
This table illustrates the potential roles of these advanced reagents in the synthesis.
Synthesis of Chiral and Stereoisomeric Forms of this compound
The development of stereoselective methods for the synthesis of chiral β-amino amides is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry.
Stereoselective Synthetic Strategies
Stereoselective strategies aim to control the formation of a specific stereoisomer. For a molecule like this compound, which has a chiral center at the C3 position of the propanamide chain, stereoselective synthesis would involve the creation of this center with a defined configuration.
One common approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the β-alanine precursor, directing the subsequent reactions to proceed in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be removed.
Another powerful technique is asymmetric hydrogenation . A prochiral β-amino acrylic acid derivative could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) to introduce the stereocenter with high enantioselectivity google.compsu.edupolimi.it. This method is widely used for the synthesis of chiral β-amino acids and could be adapted for the synthesis of their amide derivatives.
A patent describes a process for the preparation of a chiral (2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methyl ester, which, although structurally different, highlights the use of stereospecific reactions to obtain enantiomerically pure compounds with a similar N-aryl-3-substituted propionate (B1217596) core google.com.
Enantioselective Synthesis and Chiral Resolution Techniques
Enantioselective synthesis directly produces one enantiomer in excess over the other. Besides asymmetric hydrogenation, enzymatic reactions can also be employed for the enantioselective synthesis of chiral amines and amides.
Chiral Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through several methods:
Classical Resolution: This involves the reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent removal of the resolving agent affords the separated enantiomers.
Enzymatic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts and can be used to resolve racemic mixtures of amines or their derivatives. For example, a lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer nih.govunimi.itresearchgate.netnih.gov. While specific lipase-based resolution for the target molecule is not explicitly detailed, this is a common and effective strategy for resolving chiral amines and amino acid derivatives.
| Technique | Description | Applicability to this compound |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst to create a stereocenter. | A prochiral enamine precursor could be hydrogenated to yield the chiral amine. |
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | The racemic amine can be resolved using a chiral acid. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | A lipase could selectively acylate one enantiomer, allowing for separation. |
This table summarizes potential stereoselective and enantioselective approaches.
Derivatization Strategies of the this compound Core
The structure of this compound offers three primary sites for chemical modification: the terminal amino group, the methoxyphenyl ring, and the propanamide backbone. These sites allow for systematic structural alterations to develop a library of related compounds.
Chemical Modifications at the Amino Group
The primary aliphatic amino group is a key functional handle for derivatization, primarily acting as a nucleophile. Standard modifications include acylation, sulfonylation, and alkylation.
Acylation: The amino group readily reacts with acid chlorides or anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) to form the corresponding amides. This reaction is a common strategy to introduce a wide array of substituents.
Sulfonylation: Reaction with sulfonyl chlorides in a basic medium yields sulfonamides. This modification is often employed to introduce aryl or alkylsulfonyl groups.
Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. mnstate.edu A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. libretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the imine in the presence of the carbonyl compound.
Table 1: Common Reagents for Amino Group Modification
| Reaction Type | Reagent Class | Example Reagent | Product |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl chloride | N-acetyl derivative |
| Sulfonylation | Sulfonyl Chloride | Tosyl chloride | N-tosyl derivative |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | N-isopropyl derivative |
Modifications on the Methoxyphenyl Moiety (e.g., ring substitution, halogenation)
The methoxyphenyl ring is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing methoxy (B1213986) (-OCH₃) and N-acyl (-NHCOR) groups. Both are ortho-, para-directing groups. byjus.comlibretexts.org The methoxy group is strongly activating, while the amide group is also activating. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the methoxy group and meta to the amide linkage (positions 4 and 6 on the ring, assuming the amide is at position 1).
Halogenation: Direct bromination or chlorination can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst. For highly activated rings like this, the reaction may proceed without a catalyst. For instance, treatment of aniline (B41778) with bromine water readily yields the tribromo-substituted product. byjus.com To achieve mono-substitution, milder conditions or protection of the activating groups may be necessary. scribd.com
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong electron-withdrawing nature of the nitro group on a related compound, 2-methoxy-4-nitroaniline, significantly deactivates the ring, requiring optimized conditions for subsequent reactions. evitachem.com This demonstrates that nitration at the 4-position is a feasible modification for the 2-methoxyphenyl scaffold.
Table 2: Example Conditions for Electrophilic Aromatic Substitution
| Reaction | Reagents | Position of Substitution | Reference Compound |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-position | 2-methoxy-4-nitroaniline evitachem.com |
| Bromination | Bromine water | 4,6-positions | Aniline byjus.com |
| Acylation | 3-chloropropanoyl chloride, Et₃N, DCM | N-acylation | 2-methoxy-4-nitroaniline evitachem.com |
Structural Elaboration of the Propanamide Backbone
The propanamide backbone offers opportunities for modification, although these are generally less straightforward than modifications at the terminal amine or aromatic ring.
Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, which would break down the molecule into 2-methoxyaniline and 3-aminopropanoic acid. While this is a degradation pathway, it is a key chemical property of the backbone. youtube.com
Alpha-Substitution: It is conceivable to introduce substituents at the carbon alpha to the carbonyl group (C2 of the propanamide chain). This would typically require deprotonation with a strong base to form an enolate, followed by reaction with an electrophile like an alkyl halide. However, such conditions might be harsh and could affect other parts of the molecule.
Synthesis from Modified Precursors: A more practical approach to elaborating the backbone is to start the synthesis with modified building blocks. For example, using a substituted 3-aminopropanoic acid derivative in the initial acylation of 2-methoxyaniline would result in a modified backbone in the final product. The synthesis of related compounds like 3-Amino-N-methyl-2-(3-methylphenyl)propanamide begins with precursors such as 3-methylbenzylamine (B90883) and 2-bromo-2-methylpropanamide (B1266605) to build the desired structure. evitachem.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its derivatives relies on effective purification techniques to isolate the target compounds from reaction mixtures, unreacted starting materials, and byproducts.
Chromatographic Separation Methods
Chromatography is a primary tool for the purification of synthetic products and intermediates in this chemical class.
Flash Column Chromatography: This is a standard technique for purifying moderate to large quantities of material. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a solvent system, often a mixture like ethyl acetate/hexane) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): For high-purity samples, particularly for final products, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.net This technique uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net A gradient of an organic solvent (like acetonitrile (B52724) or methanol) mixed with water is commonly used to elute compounds based on their hydrophobicity. nih.govnih.gov
Table 3: Typical Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane (e.g., 3:7 v/v) | Thin-Layer Chromatography (TLC) |
| Preparative RP-HPLC | C18 | Acetonitrile / Water with 0.1% Formic Acid (gradient) nih.gov | UV (e.g., 254 or 270 nm) nih.gov |
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution.
Solvent Selection: The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. For amide-containing compounds, polar solvents or solvent mixtures are often effective. rochester.edu Common choices include ethanol, methanol, ethyl acetate, or mixtures such as diethyl ether-methanol or ethyl acetate-petroleum ether. pitt.edunih.gov
Procedure: The impure solid is dissolved in the minimum amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to maximize crystal formation. The pure crystals are then collected by filtration. For compounds that are highly soluble in one solvent and insoluble in another, a two-solvent recrystallization method can be effective. rochester.edu
Table 4: Potential Solvents for Recrystallization
| Solvent Type | Single Solvent | Solvent Mixture | Rationale for Amides |
|---|---|---|---|
| Polar Protic | Ethanol, Water | Ethanol / Water | Good for compounds with H-bonding capability. rochester.edupitt.edu |
| Polar Aprotic | Ethyl Acetate, Acetone | Ethyl Acetate / Hexane | Good general solvents for moderately polar compounds. rochester.eduwhiterose.ac.uk |
| Aromatic | Toluene | Toluene / Hexane | Can be effective for aromatic compounds. unifr.ch |
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electron density. The spectrum of 3-Amino-N-(2-methoxyphenyl)propanamide is expected to show characteristic signals corresponding to the aromatic protons on the methoxyphenyl ring, the protons of the aminopropane backbone, and the methoxy (B1213986) group protons.
Expected ¹H-NMR Data:
Aromatic Protons (C₆H₄): Multiple signals in the range of δ 6.8-8.5 ppm. The ortho, meta, and para protons on the 2-methoxyphenyl group will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
Amide Proton (NH): A broad singlet, typically in the downfield region (δ 8.0-9.0 ppm), the exact position of which can be sensitive to solvent and concentration.
Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.
Propanamide Methylene (B1212753) Protons (CH₂CH₂): Two distinct multiplets, likely appearing as triplets, corresponding to the two methylene groups of the propanamide chain. The CH₂ group adjacent to the carbonyl will be further downfield (δ ~2.5 ppm) than the CH₂ group adjacent to the amino group (δ ~3.0 ppm).
Amino Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and pH.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and identification of functional groups.
Expected ¹³C-NMR Data:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
Aromatic Carbons (C₆H₄): Multiple signals between δ 110-160 ppm. The carbon atom attached to the methoxy group (C-OCH₃) and the carbon attached to the amide nitrogen (C-NH) will have characteristic chemical shifts.
Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
Propanamide Methylene Carbons (CH₂CH₂): Two signals in the aliphatic region, typically between δ 30-50 ppm.
Specific, experimentally determined ¹³C-NMR chemical shifts for this compound have not been found in publicly accessible literature.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is approximately 194.11 g/mol .
Expected Fragmentation Patterns:
Molecular Ion Peak [M]⁺: A peak corresponding to the intact molecule at m/z ≈ 194.
Key Fragments: Cleavage of the amide bond could lead to fragments corresponding to the 2-methoxyaniline moiety and the 3-aminopropanoyl moiety. Alpha-cleavage adjacent to the amino and carbonyl groups would also produce characteristic fragment ions. For example, a fragment corresponding to [CH₂CH₂CONH₂]⁺ or the loss of the aminopropane side chain from the parent ion could be observed.
A detailed experimental mass spectrum and a definitive fragmentation pattern for this compound are not available in the surveyed scientific databases.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine & Amide) | 3200-3500 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
| C-N Stretch | 1200-1350 |
While these are the expected regions for the functional groups present in the molecule, specific experimental IR and Raman spectra for this compound were not found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule, primarily the substituted benzene ring in this case. The 2-methoxyphenylpropanamide structure is expected to exhibit absorption bands related to π→π* transitions of the aromatic system.
Experimentally determined UV-Vis absorption spectra for this compound are not currently documented in readily accessible sources.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice. This technique would be essential to unambiguously confirm the connectivity and stereochemistry of this compound.
A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Detailed quantum chemical calculations for 3-Amino-N-(2-methoxyphenyl)propanamide are not found in the reviewed literature. Such studies would typically involve the following analyses:
Density Functional Theory (DFT) Applications (e.g., B3LYP functional, basis sets)
No specific DFT studies using functionals like B3LYP with various basis sets for the structural and electronic property evaluation of this compound have been reported. This type of analysis is fundamental for optimizing the molecule's geometry and calculating its vibrational frequencies and electronic structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP analysis is used to identify the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
Molecular Docking Investigations for Ligand-Target Interactions
Specific molecular docking studies to investigate the interactions of this compound with biological targets have not been reported in the available literature.
Prediction of Binding Modes with Biological Receptors and Enzymes
Without molecular docking studies, there are no predictions for the binding modes or affinity of this compound with any specific biological receptors or enzymes.
Analysis of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
An analysis of the key binding interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, between this compound and a biological target is not possible due to the absence of relevant docking research.
Ligand Conformational Analysis within Binding Sites
Understanding the conformational preferences of a ligand within the binding site of a biological target is crucial for elucidating its mechanism of action and for the rational design of more potent analogs. While a crystal structure of this compound complexed with a specific protein target is not publicly available, conformational analysis of structurally related compounds provides valuable insights into its likely binding poses.
Key Conformational Features of Related Propanamides:
| Torsional Angle | Description | Expected Influence on this compound |
| C-C-N-C (Amide) | Defines the planarity of the amide bond. | Expected to be largely planar, with some flexibility. |
| C-N-C-C (Aryl) | Determines the orientation of the methoxyphenyl ring. | Steric hindrance from the ortho-methoxy group will likely favor a non-planar conformation. |
| N-C-C-C (Side Chain) | Governs the positioning of the amino group. | Multiple rotamers are possible, allowing for diverse interactions. |
This table is generated based on general principles of conformational analysis and data from related structures.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of a ligand-receptor complex over time. These simulations can provide detailed information on the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that both the ligand and the protein undergo upon binding.
In the absence of specific MD simulation studies for this compound, we can infer its likely behavior based on simulations of similar molecules. For potent inhibitors, MD simulations typically reveal a stable binding mode within the active site, characterized by persistent hydrogen bonds and hydrophobic interactions. The root-mean-square deviation (RMSD) of the ligand's atomic positions is a key metric used to assess binding stability, with low RMSD values indicating a stable complex.
For a molecule like this compound, MD simulations could be employed to:
Assess Binding Stability: By monitoring the RMSD of the ligand and key protein residues over the simulation trajectory.
Characterize Intermolecular Interactions: To identify crucial hydrogen bonds, salt bridges, and hydrophobic contacts that contribute to the binding affinity.
Explore Conformational Dynamics: To understand how the flexibility of the ligand and protein influences the binding process.
Microsecond-long MD simulations on other ligand-protein systems have successfully unraveled the molecular mechanisms of dual inhibition and identified key residues for binding, demonstrating the power of this technique in drug design nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of N-aryl derivatives, a wide range of descriptors can be calculated to capture the structural variations within the dataset. These descriptors can be broadly classified into:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and Kappa shape indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment and AlogP98 (a measure of hydrophobicity).
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular volume and surface area.
In a QSAR study on N-aryl derivatives as cholinesterase inhibitors, descriptors such as AlogP98, Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 were found to be important in describing the bioactivity of the compounds nih.govmdpi.com. Similarly, for a series of aryl-substituted alanine analogs, hydrophobicity of the side chain, the square of the aromatic dipole moment, and steric overlap volume were identified as key descriptors nih.gov.
Commonly Used Molecular Descriptors in QSAR Studies of N-Aryl Compounds:
| Descriptor Class | Example Descriptors | Property Represented |
| Topological | Wiener Index, Kappa Shape Indices | Molecular size and branching |
| Electronic | Dipole Moment, AlogP98 | Polarity and hydrophobicity |
| Steric | Molar Refractivity, Sterimol Parameters | Molecular size and shape |
| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting ability |
This table provides a general overview of descriptor classes relevant to the compound .
Once the molecular descriptors are calculated, various statistical methods can be used to develop a predictive QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed techniques. The goal is to generate a statistically robust model with good predictive power.
For instance, a QSAR study on N-aryl derivatives targeting Alzheimer's disease utilized the genetic function approximation (GFA) technique to derive models with high correlation coefficients (r²) and predictive ability (q²) nih.govmdpi.com. The predictive power of a QSAR model is typically assessed using an external test set of compounds that were not used in the model development. A good QSAR model should be able to accurately predict the biological activity of these external compounds.
The development of a robust QSAR model for a series of compounds including this compound would allow for the virtual screening of large compound libraries and the rational design of new analogs with improved activity.
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target dovepress.comnih.govnih.gov. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.
A pharmacophore model can be developed based on the structures of known active ligands (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based). The resulting model can then be used as a 3D query to screen virtual databases for novel compounds that possess the desired pharmacophoric features.
For a compound like this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature from the amino group.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
An aromatic/hydrophobic feature from the methoxyphenyl ring.
A potential hydrogen bond acceptor from the methoxy (B1213986) group.
The spatial arrangement of these features would be critical for biological activity. Pharmacophore models can be instrumental in identifying novel scaffolds and guiding the lead optimization process researchgate.netcabidigitallibrary.org.
Investigation of Biological Activities and Molecular Mechanisms
Enzyme and Receptor Modulatory Effects
A thorough investigation into the modulatory effects of 3-Amino-N-(2-methoxyphenyl)propanamide on various enzymes and receptors yielded no specific findings. The subsequent subsections detail the areas where information was sought but not found.
Enzyme Inhibition (e.g., COX-2, Kinases, CETP, VEGFR-2)
There is currently no scientific literature available that describes the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), various kinases, cholesteryl ester transfer protein (CETP), or vascular endothelial growth factor receptor 2 (VEGFR-2). As such, its potential as an inhibitor of these key enzymatic targets remains unknown.
Receptor Binding and Agonist/Antagonist Activity (e.g., DCAF1, TRPV1)
No studies were found that investigated the binding affinity or functional activity of this compound at the DDB1 and CUL4 associated factor 1 (DCAF1) receptor or the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its capacity to act as an agonist or antagonist at these or other receptors has not been documented.
Cellular Pathway Modulation and Biological Outcomes
The impact of this compound on cellular pathways and its resulting biological effects, particularly in the context of cancer, is an area that has not been explored in the available scientific literature.
Inhibition of Cell Proliferation in Cancer Cell Lines
There are no published studies demonstrating the anti-proliferative effects of this compound on any cancer cell lines. Consequently, data regarding its potency and selectivity against different cancer types are not available.
Induction of Apoptosis Pathways (e.g., Caspase Activity, p53, BAX/BCL2 modulation)
The ability of this compound to induce programmed cell death, or apoptosis, has not been reported. There is no information on its effects on key apoptotic mediators such as caspase enzymes, the p53 tumor suppressor protein, or the balance of pro-apoptotic (BAX) and anti-apoptotic (BCL2) proteins.
Interference with Tubulin-Microtubule Protein System
No research has been conducted to determine if this compound can interfere with the tubulin-microtubule dynamics within cells. Its potential to act as a microtubule-stabilizing or -destabilizing agent is therefore unconfirmed.
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Potential
There is currently no publicly available data from scientific studies that investigates the reactive oxygen species (ROS) scavenging activity or the general antioxidant potential of this compound.
In vitro Assay Methodologies for Biological Activity Assessment
No published research could be located that has utilized common in vitro assay methodologies to assess the biological activity of this compound. This includes the absence of data from assays such as:
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay , which is used to determine antioxidant activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric assay for assessing cell metabolic activity and thus cell viability or cytotoxicity.
SPR (Surface Plasmon Resonance) , a technique to measure biomolecular interactions in real-time.
DSF (Differential Scanning Fluorimetry) , a method used to assess protein thermal stability.
ITC (Isothermal Titration Calorimetry) , which is used to study the thermodynamics of binding interactions.
Without primary research data, a detailed discussion of the compound's activities and the methodologies used for their assessment cannot be provided at this time.
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Pharmacophoric Features within 3-Amino-N-(2-methoxyphenyl)propanamide
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, three primary pharmacophoric features can be identified:
The Aromatic Moiety (2-Methoxyphenyl group): This group is critical, likely engaging in hydrophobic and van der Waals interactions within a corresponding pocket of the biological target. The methoxy (B1213986) group, being an electron-donating substituent, can influence the electronic properties of the ring and may also participate in hydrogen bonding.
The Amide Linker (-CONH-): The propanamide linker serves as a rigid scaffold that correctly orients the aromatic ring and the terminal amino group. The amide bond itself is a key interaction site, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
The Terminal Amino Group (-NH2): This basic group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This feature is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in the active site of a target protein.
A pharmacophore model for this class of compounds would thus include a hydrophobic/aromatic feature, a hydrogen bond donor/acceptor feature from the amide, and a positive ionizable feature. nih.govnih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
Systematic modification of the this compound scaffold is a cornerstone of SAR studies. By altering specific parts of the molecule and observing the effect on biological activity, researchers can deduce the requirements for optimal target interaction.
The substitution pattern on the phenyl ring significantly impacts the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects binding affinity and selectivity.
Additional Substituents: Introducing other substituents (e.g., halogens, alkyls, or trifluoromethyl groups) can further probe the steric and electronic requirements of the binding site. Electron-withdrawing groups like chlorine or trifluoromethyl can decrease the basicity of the amide nitrogen and alter the electronic nature of the aromatic ring, while bulky groups can provide insights into the size and shape of the hydrophobic pocket.
Table 1: Illustrative SAR of Phenyl Ring Modifications This table is based on general principles of medicinal chemistry and SAR studies on related N-aryl compounds.
| Compound | R1 (Position) | R2 (Position) | Relative Potency | Rationale |
|---|---|---|---|---|
| Reference | 2-OCH₃ | H | 1.0 | Baseline compound |
| Analog A | 3-OCH₃ | H | 0.7 | Shift in methoxy position may lead to suboptimal orientation. |
| Analog B | 4-OCH₃ | H | 0.5 | Para-substitution may cause steric hindrance or unfavorable electronic effects. |
| Analog C | 2-OCH₃ | 5-Cl | 1.5 | Electron-withdrawing group may enhance binding through specific interactions. |
| Analog D | 2-OCH₃ | 4-CF₃ | 0.2 | Bulky, electron-withdrawing group at para-position is detrimental to activity. |
The linker connecting the aromatic ring and the terminal amino group plays a crucial role in determining the distance and relative orientation of these key pharmacophoric features.
Linker Composition: The amide group is a critical component, often forming key hydrogen bonds with the target. Replacing the amide with other linkers, such as an ester, ether, or sulfonamide, would significantly alter the molecule's hydrogen bonding capacity and conformational rigidity, likely affecting its biological activity. researchgate.net
Side Chain Length: The three-carbon (propanamide) chain dictates the spacing between the phenyl ring and the amino group. Shortening the chain to an acetamide (B32628) (two carbons) or lengthening it to a butanamide (four carbons) would alter this critical distance. SAR studies often reveal an optimal linker length for maximal potency, as it allows the terminal functional groups to simultaneously reach their respective interaction points within the binding site. rsc.org Research on other molecular scaffolds has shown that even a single methylene (B1212753) group change in a linker can drastically alter activity. nih.gov
Table 2: Hypothetical Impact of Linker and Side Chain Length Variation This table illustrates general principles of linker modification in drug design.
| Modification | Structure | Expected Impact on Activity | Reason |
|---|---|---|---|
| Shortened Chain | 3-Amino-N-(2-methoxyphenyl)acetamide | Decreased | Suboptimal distance between aromatic ring and amino group. |
| Lengthened Chain | 4-Amino-N-(2-methoxyphenyl)butanamide | Decreased | Increased flexibility and incorrect vector for terminal groups. |
| Linker Replacement | 3-Amino-1-(2-methoxyphenyl)propyl acetate | Significantly Decreased | Loss of critical N-H hydrogen bond donor from amide. |
The introduction of a chiral center into the this compound scaffold can lead to stereoisomers (enantiomers) that may exhibit significantly different biological activities. Biological systems, being inherently chiral, often show a preference for one enantiomer over the other. researchgate.netnih.gov
Rational Design Principles for Novel Derivatives and Lead Optimization
Rational drug design utilizes the knowledge gained from SAR studies to guide the development of new molecules with improved properties. longdom.orgnih.gov The goal of lead optimization is to enhance potency, improve selectivity against other targets, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion). researchgate.net
Key strategies for the rational design of novel derivatives based on the this compound scaffold include:
Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to visualize how the compound binds. This allows for the design of new derivatives with modifications predicted to improve binding affinity and selectivity. For example, a substituent could be added to fill an unoccupied hydrophobic pocket or to form a new hydrogen bond with a specific amino acid residue.
Pharmacophore-Based Screening: The identified pharmacophore model (Aromatic, H-bond donor/acceptor, Positive ionizable) can be used as a 3D query to search virtual libraries of compounds to identify novel scaffolds that possess the same key features but have a different core structure. nih.govpharmacophorejournal.com
Bioisosteric Replacement: Functional groups can be replaced with other groups (bioisosteres) that have similar physical or chemical properties but may improve the molecule's metabolic stability or reduce toxicity. For example, the methoxy group on the phenyl ring could be replaced with an ethyl or a trifluoromethoxy group to modulate lipophilicity and metabolic stability.
Conformational Restriction: Introducing cyclic structures or double bonds can reduce the number of rotatable bonds in the molecule. This "locks" the molecule into a more rigid, active conformation, which can increase binding affinity by reducing the entropic penalty of binding.
Through an iterative process of design, synthesis, and biological testing, these principles allow for the systematic optimization of the initial lead compound, this compound, into a more potent, selective, and drug-like clinical candidate.
Future Research Directions and Translational Perspectives
Exploration of New Biological Targets and Pathways
The structural framework of 3-Amino-N-(2-methoxyphenyl)propanamide suggests a number of plausible biological targets that warrant investigation. Propanamide derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various N-aryl propanamides have been explored for their potential as leishmanicidal agents. youtube.commdpi.com The presence of the methoxyphenyl group is also a common feature in many biologically active molecules, including some acetamide (B32628) derivatives that have been studied for their antimicrobial and anticancer potential. nih.gov
Future research should, therefore, focus on screening this compound and its derivatives against a diverse panel of biological targets. High-throughput screening campaigns against various enzyme families, G-protein coupled receptors (GPCRs), and ion channels could unveil novel activities. Given the structural similarities to known kinase inhibitors, exploring its potential to modulate kinase signaling pathways involved in cancer and inflammatory diseases would be a logical starting point. nih.govacs.org Furthermore, investigating its effects on pathways related to neurodegenerative diseases is another promising avenue, as many small molecules with aromatic amide moieties have shown neuroprotective effects.
A systematic approach to target identification could involve phenotypic screening to identify cellular effects, followed by target deconvolution using chemical proteomics or genetic approaches. This would enable the unbiased discovery of novel biological targets and pathways modulated by this chemical scaffold.
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic strategies for generating a diverse library of complex derivatives is crucial. Modern synthetic organic chemistry offers a plethora of tools for the functionalization of such a molecule.
Late-stage C-H functionalization represents a powerful strategy for modifying the aromatic ring and the propanamide backbone, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). acs.orgnih.govnih.gov Transition-metal catalyzed cross-coupling reactions can be employed to modify the aromatic ring, while the primary amine provides a handle for a wide range of derivatization reactions, such as amidation, sulfonylation, and reductive amination, to introduce diverse functionalities. nih.gov
Furthermore, the development of modular and convergent synthetic routes would enable the rapid assembly of analogs with variations in all three key components of the molecule: the amino group, the propanamide linker, and the N-aryl moiety. For instance, a component-based synthesis would allow for the facile diversification of the "northern-half" of lincosamide antibiotics, a strategy that could be adapted for the synthesis of this compound derivatives. nih.gov The exploration of flow chemistry and automated synthesis platforms could further accelerate the generation of a large and diverse chemical library for biological screening.
Table 1: Potential Advanced Synthetic Strategies for Derivative Synthesis
| Synthetic Strategy | Description | Potential Application to this compound |
| C-H Functionalization | Direct modification of C-H bonds on the aromatic ring or alkyl chain. acs.orgnih.govnih.gov | Introduction of diverse substituents to probe SAR without requiring de novo synthesis. |
| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. | Modification of the methoxyphenyl ring with various functional groups. |
| Late-Stage Derivatization | Chemical modification of a core scaffold in the final steps of a synthesis. | Rapid generation of analogs by modifying the primary amine. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Scalable and efficient synthesis of derivatives with improved safety and control. |
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the mechanism of action of this compound and its derivatives, the integration of multiple "omics" datasets is indispensable. A systems-level approach, combining proteomics, metabolomics, and transcriptomics, can provide a holistic view of the cellular response to compound treatment. digitellinc.comyoutube.comacs.org
Upon identifying a lead compound with a desirable biological activity, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, highlighting the signaling pathways and cellular processes that are perturbed. medrxiv.orgnih.govmdpi.com Proteomic approaches, such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, providing insights into the direct and indirect targets of the compound. nih.govnih.govnih.gov Metabolomic profiling can then be used to assess the impact on cellular metabolism, revealing downstream effects and potential biomarkers of compound activity. digitellinc.comyoutube.comnih.gov
The integrated analysis of these multi-omics datasets can help to build comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for predicting treatment response. nih.gov This deep mechanistic understanding is crucial for the rational design of more potent and selective analogs and for advancing promising candidates into further preclinical and clinical development.
Application in Chemical Biology Tools and Probes
The this compound scaffold can also serve as a valuable starting point for the development of chemical biology tools and probes to investigate biological processes. springernature.commdpi.comnih.gov By incorporating reporter groups such as fluorophores or biotin, derivatives of this compound could be transformed into probes for visualizing and isolating their biological targets. nih.govresearchgate.netnih.gov
For example, a fluorescently labeled version of an active derivative could be used in cellular imaging studies to determine its subcellular localization and to track its interaction with target proteins in real-time. springernature.commdpi.comresearchgate.net The development of small-molecule fluorescent probes is a rapidly advancing field, with various strategies available for their design and synthesis. springernature.commdpi.comnih.govresearchgate.netnih.gov An amide-based fluorescent probe, for instance, has been developed for the selective measurement of carboxylesterase 1 activity. researchgate.net
Furthermore, activity-based protein profiling (ABPP) probes could be designed based on this scaffold to identify and characterize the activity of specific enzymes within a complex proteome. nih.govspringernature.com Such probes typically contain a reactive group that covalently modifies the active site of the target enzyme, allowing for its enrichment and identification by mass spectrometry. The development of such chemical tools would not only advance our understanding of the biological roles of the identified targets but also provide valuable reagents for drug discovery and diagnostics.
Table 2: Potential Applications in Chemical Biology
| Application | Description | Example |
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon interacting with a specific target or environment. springernature.commdpi.comresearchgate.net | A derivative of this compound conjugated to a fluorophore to visualize its cellular targets. |
| Activity-Based Probes | Probes that covalently label the active site of an enzyme, allowing for the assessment of its activity. nih.govspringernature.com | An analog functionalized with a reactive group to profile the activity of a specific class of enzymes. |
| Affinity-Based Probes | Probes containing a tag (e.g., biotin) for the isolation and identification of binding partners. | A biotinylated derivative used to pull down and identify its protein targets from cell lysates. |
Q & A
Q. How is this compound applied in bacterial enzyme activity assays?
- The compound acts as a substrate for β-alanyl aminopeptidase in Pseudomonas aeruginosa. Activity is quantified by measuring volatile organic compounds (VOCs) like aniline derivatives via HS-SPME-GC-MS . Substrate concentrations (e.g., 100 mg/mL) and incubation conditions (37°C, overnight) are critical for reproducibility .
Advanced Research Questions
Q. How can statistical methods resolve discrepancies in enzyme activity data across structurally similar substrates?
- ANOVA (p < 0.05) identifies significant variance between substrates (e.g., 3-amino-N-(3-fluorophenyl)- vs. 3-amino-N-(4-methylphenyl)propanamide). Follow-up t-tests (assuming unequal variance via F-tests ) pinpoint differences. For example, 3-fluorophenyl derivatives show higher VOC yields (38.5 mg/mL vs. 19.8 mg/mL) in P. aeruginosa strains .
Q. What strategies improve the stability and reactivity of this compound in aqueous biological assays?
- Stabilize the amide bond using buffered solutions (pH 6–7) and low-temperature storage (−20°C). Co-solvents like NMP enhance solubility. Structural analogs (e.g., trifluoroacetyl derivatives) may reduce hydrolysis susceptibility .
Q. How can crystallographic data refine the molecular docking of this compound with target receptors?
- Use SHELXL for structure refinement against high-resolution X-ray data. Docking studies (e.g., with MC4R) benefit from optimizing hydrogen-bond interactions (amide NH with Asp122) and π-stacking (methoxyphenyl with hydrophobic pockets). Validate models via mutagenesis or isothermal titration calorimetry (ITC) .
Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms?
- Challenges include substrate autofluorescence (interfering with fluorometric assays) and non-specific binding. Mitigate via LC-MS/MS detection or coupling with fluorogenic tags (e.g., 7-amino-4-methylcoumarin). Parallel testing with negative controls (e.g., substrate-only wells) ensures specificity .
Methodological Guidelines
- Enzyme Kinetics : Use Michaelis-Menten analysis (Km, Vmax) with substrate concentrations ranging 0.1–10 mM. Pre-incubate enzymes (1 × 10⁶ CFU/mL) to steady state .
- Structural Analysis : For crystallography, collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å). Refine using SHELXL with anisotropic displacement parameters .
- Data Validation : Apply Benjamini-Hochberg correction for multiple comparisons in ANOVA/t-test workflows to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
